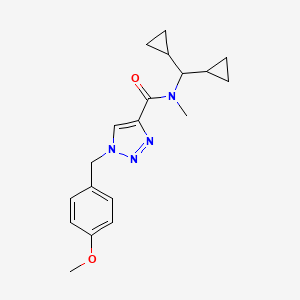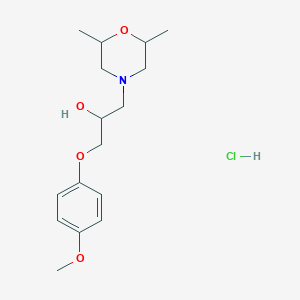![molecular formula C19H21ClN2O3 B5207551 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide](/img/structure/B5207551.png)
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide, also known as CPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPB belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anxiolytic effects.
Wirkmechanismus
The exact mechanism of action of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and stress responses. By blocking the NOP receptor, 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide is thought to reduce pain and anxiety.
Biochemical and Physiological Effects:
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, and anxiolytic effects, 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has also been shown to exhibit anticonvulsant and antidepressant effects. 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide for lab experiments is its potent and selective activity at the NOP receptor. This makes it a useful tool for studying the role of the NOP receptor in pain, anxiety, and stress responses. However, one of the limitations of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide is its poor solubility in water, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide. One area of interest is the development of novel analogs of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide with improved solubility and pharmacokinetic properties. Another area of interest is the study of the role of the NOP receptor in other physiological processes, such as addiction and reward. Finally, the potential therapeutic applications of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide, particularly as an analgesic, anti-inflammatory, and anxiolytic agent, warrant further investigation.
Synthesemethoden
The synthesis of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide involves a series of chemical reactions. The starting material for the synthesis is 4-chlorophenol, which is reacted with propionyl chloride in the presence of a base to form 4-chlorophenylpropanoic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-propylamine to form the amide. The amide is then treated with sodium hydride and 2-bromoethanol to form 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide.
Wissenschaftliche Forschungsanwendungen
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as an analgesic. 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has been shown to exhibit potent analgesic effects in animal models of pain. In addition to its analgesic effects, 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has also been shown to exhibit anti-inflammatory and anxiolytic effects.
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenoxy)propanoylamino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-12-21-19(24)16-6-4-5-7-17(16)22-18(23)13(2)25-15-10-8-14(20)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANCHPJHDSPFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-bromophenoxy)ethyl]morpholine oxalate](/img/structure/B5207468.png)
![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)


![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5207510.png)

![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5207528.png)

![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5207538.png)
![4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5207542.png)

![4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5207558.png)
